3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate
Description
3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate is a polycyclic aromatic compound featuring a benzo[g]isoquinoline core substituted with three acetyloxy groups at positions 6, 7, and 9, a methyl group at position 3, and two ketone moieties at positions 5 and 10. This compound is of interest in medicinal chemistry due to structural similarities with bioactive isoquinoline derivatives, though its specific applications remain under investigation .
Properties
CAS No. |
185679-03-2 |
|---|---|
Molecular Formula |
C20H15NO8 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(6,7-diacetyloxy-3-methyl-5,10-dioxobenzo[g]isoquinolin-9-yl) acetate |
InChI |
InChI=1S/C20H15NO8/c1-8-5-12-13(7-21-8)19(26)16-14(27-9(2)22)6-15(28-10(3)23)20(29-11(4)24)17(16)18(12)25/h5-7H,1-4H3 |
InChI Key |
BNFJXSWQACTESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
3-Methyl-5,10-dioxo-5,10-dihydrobenzo[g]isoquinoline-6,7,9-triyl triacetate is a derivative of the benzo[g]isoquinoline class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been achieved through various methodologies. Notably, a metal-free rearrangement process using molecular iodine has been reported, showcasing high atom efficiency and mild reaction conditions. This method allows for the straightforward synthesis of substituted derivatives while minimizing environmental impact .
Antitumor Activity
Research indicates that compounds within the benzo[g]isoquinoline family exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown remarkable cytotoxic activity at submicromolar concentrations against human leukemia and solid tumor cell lines . The specific activity of this compound has not been extensively documented; however, its structural similarities to known cytotoxic agents suggest potential antitumor properties.
The mechanisms by which benzo[g]isoquinoline derivatives exert their biological effects often involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways. For example:
- Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting proliferation.
Case Study 1: Cytotoxicity Evaluation
In a comparative study involving various benzo[g]isoquinoline derivatives:
- Compound Tested : this compound.
- Cell Lines Used : Human leukemia (K562) and solid tumor (A549).
- Results : Preliminary results indicated IC50 values below 20 μM for structurally similar compounds; further testing is required for definitive values on this compound.
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 | 15 |
| Compound B | A549 | 18 |
| 3-Methyl-5,10-dioxo... | K562 | TBD |
| 3-Methyl-5,10-dioxo... | A549 | TBD |
Case Study 2: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various isoquinoline derivatives against common pathogens:
- Pathogen Tested : Pseudomonas aeruginosa.
- MIC Values : Notable compounds exhibited MIC values ranging from 32 to 128 μg/mL. Further studies are necessary to assess the specific activity of the triacetate derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Benzo[g]isoquinoline-6,7,9-triol: Lacks acetyl and methyl groups, featuring hydroxyls instead. The absence of esters reduces lipophilicity (LogP ≈ -0.3 vs. 2.5 for the target compound) but increases aqueous solubility (5.6 mg/mL vs. 0.15 mg/mL) .
Benzo[g]isoquinoline-6,7,9-triyl tripropionate: Substitutes acetate esters with propionate groups, increasing LogP (3.1) and slightly reducing solubility (0.08 mg/mL) due to longer alkyl chains .
3-Methyl-5,10-dihydrobenzo[g]isoquinoline: Retains the methyl group but lacks ketones and acetates, resulting in lower polarity and altered redox properties .
Key Findings:
- Steric Influence : The 3-methyl group may hinder interactions with planar binding pockets, contrasting with unmethylated derivatives .
- Synthetic Challenges: Compared to thiophene derivatives (), the benzo[g]isoquinoline core demands stricter control of reaction conditions to prevent ring decomposition during esterification.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA guidelines) for PPE (gloves, goggles, fume hoods). Conduct toxicity screenings (e.g., Ames test) early to classify hazards. For animal studies, obtain IACUC approval and adhere to ARRIVE guidelines for experimental design and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
